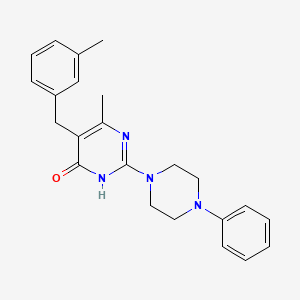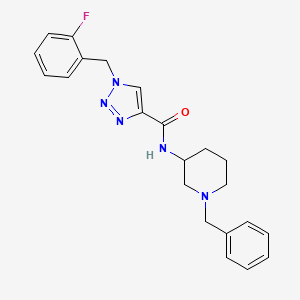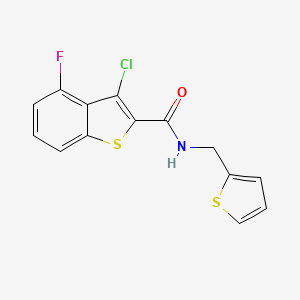
6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. The compound has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to interact with certain receptors such as the dopamine D2 receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone have been studied in various in vitro and in vivo models. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, the compound has been shown to exhibit antiviral activity against certain viruses such as herpes simplex virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments include its diverse biological activities, which make it a promising candidate for drug development. The compound is also relatively easy to synthesize, which makes it accessible for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One possible direction is to further investigate the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential use in combination therapies for cancer treatment. Additionally, further research is needed to understand the exact mechanism of action of the compound and to identify its molecular targets.
Synthesemethoden
The synthesis of 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported in the literature. The most common method involves the reaction of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one with 3-methylbenzyl bromide and 4-phenylpiperazine in the presence of a base. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
6-methyl-5-(3-methylbenzyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities such as antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methyl-5-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-7-6-8-19(15-17)16-21-18(2)24-23(25-22(21)28)27-13-11-26(12-14-27)20-9-4-3-5-10-20/h3-10,15H,11-14,16H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALSBGBHIXLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol](/img/structure/B6010092.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6010110.png)
![3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6010118.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)

![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)

![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)